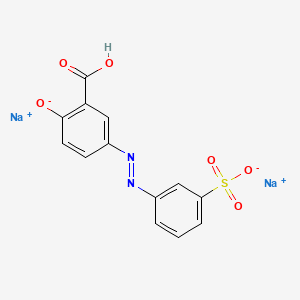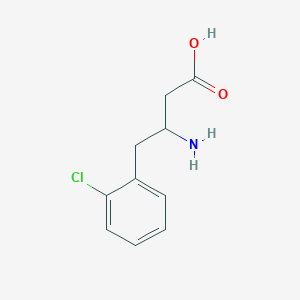
Boc-Ser(Fmoc-His(Trt))-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Ser(Fmoc-His(Trt))-OH is a protected amino acid derivative used in peptide synthesis. It contains three protective groups: Boc (tert-butyloxycarbonyl) for serine, Fmoc (fluorenylmethyloxycarbonyl) for histidine, and Trt (trityl) for the side chain of histidine. These protective groups prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-His(Trt))-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the growing peptide chain.
Washing: Removal of excess reagents and by-products using solvents like DMF or NMP.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of greener solvents and optimized reaction conditions is becoming more common to reduce environmental impact .
化学反应分析
Types of Reactions
Boc-Ser(Fmoc-His(Trt))-OH undergoes several types of reactions during peptide synthesis:
Deprotection: Removal of protective groups using specific reagents (e.g., piperidine for Fmoc, TFA for Boc and Trt).
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the solid support using TFA.
Common Reagents and Conditions
Deprotection: Piperidine (20-50%) in DMF for Fmoc removal; TFA (95%) for Boc and Trt removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA with scavengers like water, TIS, and EDT.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences. Side products may include truncated peptides or peptides with incomplete deprotection.
科学研究应用
Boc-Ser(Fmoc-His(Trt))-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for studying protein-protein interactions, enzyme-substrate interactions, and signaling pathways.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Production of peptides for use in cosmetics, food additives, and as research tools
作用机制
The mechanism of action of Boc-Ser(Fmoc-His(Trt))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the stepwise assembly of peptides. The Fmoc group is removed using piperidine, exposing the amino group for coupling. The Boc and Trt groups are removed using TFA, exposing the serine and histidine side chains for further reactions .
相似化合物的比较
Similar Compounds
Boc-Ser(Fmoc-His(Boc))-OH: Similar structure but with Boc protection for histidine side chain.
Boc-Ser(Fmoc-His(Bzl))-OH: Similar structure but with benzyl protection for histidine side chain.
Boc-Ser(Fmoc-His(Dnp))-OH: Similar structure but with dinitrophenyl protection for histidine side chain.
Uniqueness
Boc-Ser(Fmoc-His(Trt))-OH is unique due to the combination of protective groups, which provides stability and selectivity during peptide synthesis. The Trt group offers robust protection for the histidine side chain, making it suitable for complex peptide synthesis .
属性
分子式 |
C48H46N4O8 |
|---|---|
分子量 |
806.9 g/mol |
IUPAC 名称 |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C48H46N4O8/c1-47(2,3)60-46(57)51-42(43(53)54)30-58-44(55)41(50-45(56)59-29-40-38-25-15-13-23-36(38)37-24-14-16-26-39(37)40)27-35-28-52(31-49-35)48(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-26,28,31,40-42H,27,29-30H2,1-3H3,(H,50,56)(H,51,57)(H,53,54)/t41-,42-/m0/s1 |
InChI 键 |
NZLNABSUFWBYTC-COCZKOEFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B12281110.png)

![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)






![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)


![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)
